N-butyl-5-fluoro-2-methylaniline

Catalog No.
S13836893
CAS No.
M.F
C11H16FN
M. Wt
181.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl-5-fluoro-2-methylaniline

Product Name

N-butyl-5-fluoro-2-methylaniline

IUPAC Name

N-butyl-5-fluoro-2-methylaniline

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

InChI

InChI=1S/C11H16FN/c1-3-4-7-13-11-8-10(12)6-5-9(11)2/h5-6,8,13H,3-4,7H2,1-2H3

InChI Key

RILFQJWTRLZPLU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CC(=C1)F)C

N-butyl-5-fluoro-2-methylaniline is an organic compound characterized by its unique chemical structure, which consists of a butyl group attached to the nitrogen atom of an aniline derivative. The molecular formula is C11H16FNC_{11}H_{16}FN, and it has a molecular weight of approximately 183.26 g/mol. This compound features a fluorine atom at the para position relative to the amino group, making it part of the aminotoluene class. It typically appears as a pale yellow to brown crystalline solid, with a melting point around 38-40 °C and a boiling point of 98-100 °C under reduced pressure .

Typical of amines and substituted aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions, particularly with alkyl halides, leading to the formation of more complex amines.
  • Electrophilic Aromatic Substitution: The presence of the fluorine atom enhances the electrophilicity of the aromatic ring, allowing for further substitutions at available positions on the ring.
  • Reduction Reactions: The compound can be reduced to yield corresponding amines or other derivatives.

These reactions are crucial for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals.

The biological activity of N-butyl-5-fluoro-2-methylaniline is primarily linked to its role as an intermediate in pharmaceutical synthesis. Compounds in this class often exhibit antimicrobial and anti-inflammatory properties. Specific studies may reveal its inhibitory effects on certain enzymes or its potential as a drug candidate, although detailed pharmacological profiles require further investigation.

The synthesis of N-butyl-5-fluoro-2-methylaniline typically involves several steps:

  • Starting Materials: The synthesis often begins with 5-fluoro-2-methylaniline as a precursor.
  • Alkylation Reaction: The amine group can be alkylated using butyl bromide in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide.
  • Purification: The crude product is purified through techniques such as recrystallization or chromatography.

For example, one method describes the use of palladium-catalyzed reactions under inert conditions to ensure high yields and purity .

N-butyl-5-fluoro-2-methylaniline is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its unique properties allow it to serve as a building block for more complex molecules, including potential drug candidates targeting various diseases.

Interaction studies involving N-butyl-5-fluoro-2-methylaniline focus on its behavior in biological systems, especially regarding its interactions with enzymes and receptors. Preliminary data suggest that it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions are essential for understanding its pharmacokinetics and potential therapeutic applications.

Several compounds share structural similarities with N-butyl-5-fluoro-2-methylaniline, including:

Compound NameCAS NumberSimilarity Index
3-Fluoro-2-methylaniline443-86-70.95
2-Fluoro-5-methylaniline452-84-60.93
4-Fluoro-3-methylbenzene-1,2-diamine485832-95-90.95
4-Fluoroaniline452-69-70.88

Uniqueness

N-butyl-5-fluoro-2-methylaniline stands out due to its specific butyl substitution on the nitrogen atom, which influences its solubility and reactivity compared to other aminotoluenes. While many similar compounds may exhibit similar biological activities or chemical properties, the unique combination of fluorine substitution and butyl group attachment provides distinct pathways for synthesis and application.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

181.126677677 g/mol

Monoisotopic Mass

181.126677677 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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